![molecular formula C16H20N2O B2400360 N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034233-11-7](/img/structure/B2400360.png)
N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Description
N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a chemical compound that belongs to the class of compounds known as pyridines. It is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthetic Methods and Chemical Properties
Phosphine-Catalyzed Annulations for Cyclohexenes Synthesis
A study by Tran and Kwon (2007) demonstrates the use of phosphine-catalyzed [4 + 2] annulations, highlighting a synthetic method that efficiently produces cyclohexenes. This method is relevant for generating compounds with structural similarities to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide," showcasing the compound's potential as a precursor or analog in synthetic organic chemistry (Tran & Kwon, 2007).
Biological Activities and Applications
Anticonvulsant Activity and Molecular Structure Analysis
Jackson et al. (2012) discuss the anticonvulsant activity of cyclohexenone derivatives, providing insight into the structural activity relationship (SAR) of compounds similar to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide." The study suggests a link between the molecular structure of cyclohexenone derivatives and their biological activities, contributing to the understanding of how modifications in chemical structures can influence therapeutic potential (Jackson et al., 2012).
Antitumor and Antimicrobial Activities of Enaminones
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, assessing their antitumor and antimicrobial activities. This research provides evidence of the biological efficacy of structurally complex enaminones, which are chemically related to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide," in combating various diseases. The study showcases the compound's relevance in developing therapeutic agents with potential antitumor and antimicrobial properties (Riyadh, 2011).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-10-12-8-15(11-17-9-12)13-6-7-13/h1-2,8-9,11,13-14H,3-7,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUJIWWDBKPADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide |
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